molecular formula C14H23N B12001550 4-(Octan-2-YL)aniline CAS No. 91326-40-8

4-(Octan-2-YL)aniline

Cat. No.: B12001550
CAS No.: 91326-40-8
M. Wt: 205.34 g/mol
InChI Key: XVEWWCYIJBFELT-UHFFFAOYSA-N
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Description

4-(Octan-2-YL)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one hydrogen atom is replaced by a phenyl group This compound is characterized by the presence of an octan-2-yl group attached to the para position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Octan-2-YL)aniline can be achieved through several methods. One common approach involves the alkylation of aniline with 2-octanone under acidic or basic conditions. The reaction typically requires a catalyst such as hydrochloric acid or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include steps such as the nitration of benzene to form nitrobenzene, followed by reduction to aniline, and subsequent alkylation with 2-octanone.

Chemical Reactions Analysis

Types of Reactions: 4-(Octan-2-YL)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds in the alkyl chain.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Quinones and nitroso derivatives.

    Reduction: Amines and reduced alkyl chains.

    Substitution: Halogenated anilines and other substituted derivatives.

Scientific Research Applications

4-(Octan-2-YL)aniline has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Octan-2-YL)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

    2-(Azolyl)anilines: These compounds have similar structural features but differ in the substituents on the aniline ring.

    Quinoline Derivatives: These compounds share some chemical properties but have different core structures.

    1,2,4-Oxadiazole Derivatives: These compounds have a different heterocyclic core but can exhibit similar biological activities.

Uniqueness: 4-(Octan-2-YL)aniline is unique due to its specific alkyl chain length and position on the aniline ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

91326-40-8

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

4-octan-2-ylaniline

InChI

InChI=1S/C14H23N/c1-3-4-5-6-7-12(2)13-8-10-14(15)11-9-13/h8-12H,3-7,15H2,1-2H3

InChI Key

XVEWWCYIJBFELT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)C1=CC=C(C=C1)N

Origin of Product

United States

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